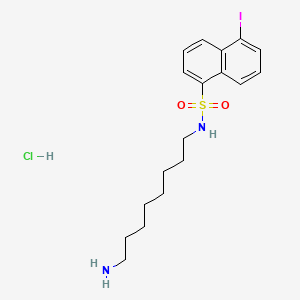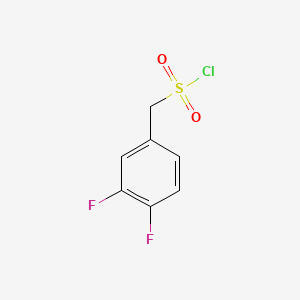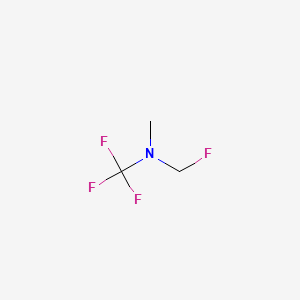
J-8 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
J-8 hydrochloride: This compound is a derivative of 8-hydroxyquinoline, which is known for its diverse biological activities, including antimicrobial, anticancer, and antifungal effects . The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of J-8 hydrochloride typically involves the reaction of 8-hydroxyquinoline with hydrochloric acid. The process begins with the preparation of 8-hydroxyquinoline, which is then reacted with hydrochloric acid under controlled conditions to form the hydrochloride salt. The reaction is usually carried out in an aqueous medium at a specific temperature and pH to ensure the complete conversion of the base compound to its hydrochloride form .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to ensure consistency and quality. The process includes steps such as purification, crystallization, and drying to obtain the final product in its purest form. Quality control measures are implemented at each stage to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: J-8 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various hydroquinoline compounds .
Applications De Recherche Scientifique
Chemistry: J-8 hydrochloride is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacteria and cancer cells, making it a valuable compound for developing new therapeutic agents .
Medicine: The compound’s potential as an anticancer and antimicrobial agent has led to its investigation in preclinical studies. Researchers are exploring its efficacy and safety in treating various diseases, including infections and cancers .
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and solubility make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of J-8 hydrochloride involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to metal ions, disrupting cellular processes, and inducing oxidative stress. This leads to the inhibition of microbial growth and the induction of apoptosis in cancer cells. The compound’s ability to chelate metal ions plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: The parent compound of J-8 hydrochloride, known for its broad-spectrum antimicrobial activity.
Chlorquinaldol: Another derivative of 8-hydroxyquinoline with similar antimicrobial properties.
Clioquinol: A related compound used as an antifungal and antibacterial agent.
Uniqueness: this compound stands out due to its enhanced solubility and stability compared to its parent compound, 8-hydroxyquinoline. These properties make it more suitable for various applications, including industrial and medicinal uses .
Propriétés
IUPAC Name |
N-(8-aminooctyl)-5-iodonaphthalene-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25IN2O2S.ClH/c19-17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)21-14-6-4-2-1-3-5-13-20;/h7-12,21H,1-6,13-14,20H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFBJMOXMGXQGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClIN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenoicacid,3-(5-ethoxy-1,2-dioxolan-3-yl)-,methylester,[3alpha(Z),5bta]-(9CI)](/img/new.no-structure.jpg)
![9-Fluoro-2,4-diazatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraen-3-amine](/img/structure/B573920.png)





![2-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B573935.png)
